H-L-Dap(fmoc)-otbu hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

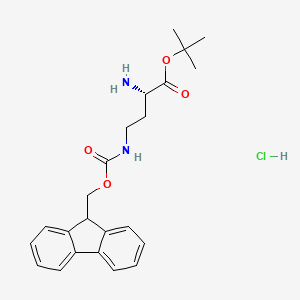

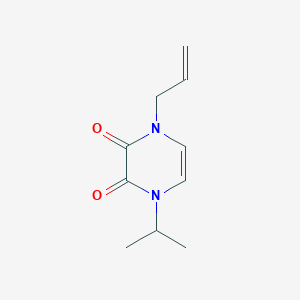

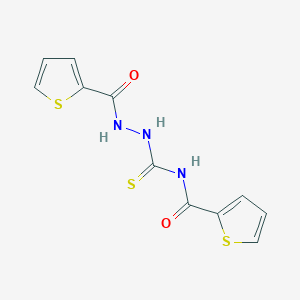

H-L-Dap(fmoc)-otbu hcl, also known as tert-butyl (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 2301859-03-8 . It has a molecular weight of 432.95 .

Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O4*HCl. The exact structure can be found in various chemical databases .Scientific Research Applications

1. Controlled Aggregation Properties

H-L-Dap(fmoc)-otbu hcl and similar modified amino acids have shown potential in forming self-assembled structures. These structures could be beneficial for designing novel nanoarchitectures with applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

2. Peptide Synthesis

Modified amino acids like this compound are crucial in peptide synthesis. They facilitate the creation of phosphonamide bonds and prevent common problems associated with conventional protecting groups (Ishibashi et al., 2010).

3. Nonnatural Amino Acid Creation

This compound derivatives are instrumental in synthesizing various nonnatural amino acids. These compounds are essential for combinatorial synthesis and have applications in drug development and biochemistry (Hamze et al., 2003).

4. Artificial Receptor Development

In the development of artificial receptors, the use of Fmoc-protected amino acids like this compound is prominent. These molecules can be integrated into macrocycles that exhibit binding properties, which are valuable in biochemical research (Billing & Nilsson, 2005).

5. Solid-Phase Peptide Synthesis

This compound and its derivatives are used in solid-phase peptide synthesis (SPPS) for creating complex peptides. They serve as building blocks, aiding in the synthesis of peptides like bacitracin A, with applications in exploring new treatments for drug-resistant pathogens (Lee et al., 1996).

6. Enantioseparation and Analysis

These modified amino acids are essential in the enantioseparation of other amino acids through capillary zone electrophoresis. This separation is crucial in analytical chemistry, especially for chiral compound analysis (Wu Hong-li, 2005).

7. Glycan Chain Extension in Biochemistry

In biochemistry, Fmoc-protected amino acids like this compound enhance the solubility of glycan-based compounds, facilitating enzymatic glycosylation. This process is pivotal in the study of glycobiology and the development of glycan-based therapeutics (Dudziak et al., 2000).

8. Synthesis of Orthogonally Protected Amino Acids

The synthesis of protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid, utilizes this compound derivatives. These syntheses are vital in creating novel amino acids for various biochemical applications (Temperini et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)20(24)12-13-25-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14,24H2,1-3H3,(H,25,27);1H/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPOYXSOEXMYDQ-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)